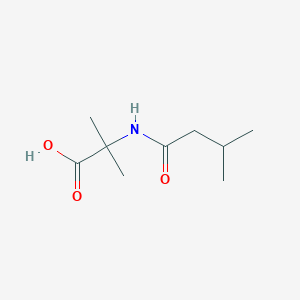

2-Methyl-N-(3-methylbutanoyl)alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

2-Methyl-N-(3-methylbutanoyl)alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

科学研究应用

2-Methyl-N-(3-methylbutanoyl)alanine has several scientific research applications. It is used in chemistry for studying its chemical properties and reactions. In biology and medicine, it is studied for its potential effects on biological systems and its role in various metabolic pathways. Additionally, it has applications in the industry, particularly in the synthesis of other compounds and materials.

作用机制

The mechanism of action of 2-Methyl-N-(3-methylbutanoyl)alanine involves its interaction with specific molecular targets and pathways. As an amino acid, it can be involved in protein synthesis and other metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological context .

相似化合物的比较

2-Methyl-N-(3-methylbutanoyl)alanine can be compared with other similar compounds, such as other amino acids. Similar compounds include isoleucine, leucine, and valine, which are also branched-chain amino acids. The uniqueness of this compound lies in its specific chemical structure and properties .

生物活性

2-Methyl-N-(3-methylbutanoyl)alanine is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a branched-chain acyl group. This structural feature may contribute to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

- Antimicrobial Activity

- Anticancer Properties

- Anti-fibrotic Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Selective activity |

| Pseudomonas aeruginosa | Inhibition observed |

Studies utilizing the agar well diffusion method revealed that this compound can inhibit the growth of these pathogens, suggesting its potential as a new antimicrobial agent.

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT-116)

The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells.

3. Anti-fibrotic Activity

Recent investigations highlight the potential of this compound in treating liver fibrosis. The compound appears to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in collagen deposition during fibrosis development. In vitro studies indicated a significant reduction in collagen levels in treated models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may inhibit DNA gyrase in bacteria, disrupting DNA replication.

- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through modulation of apoptotic pathways.

- Anti-fibrotic Mechanism : By inhibiting VEGFR-2, it reduces collagen synthesis and deposition in fibrotic tissues.

Case Studies

Several case studies illustrate the versatility and potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated potent antibacterial activity against E. coli, indicating its potential for developing new antimicrobial agents.

- Cytotoxicity Assessment : In vitro assays revealed selective cytotoxicity against cancer cells while sparing normal cells, suggesting targeted anticancer therapies.

- Fibrosis Model : Treatment with related compounds resulted in significant decreases in collagen deposition in animal models of liver fibrosis compared to controls.

属性

IUPAC Name |

2-methyl-2-(3-methylbutanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-7(11)10-9(3,4)8(12)13/h6H,5H2,1-4H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAZLPUAVGGIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。